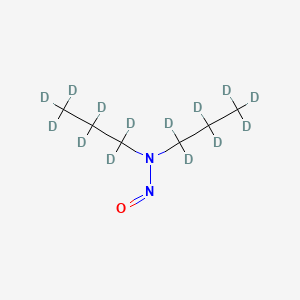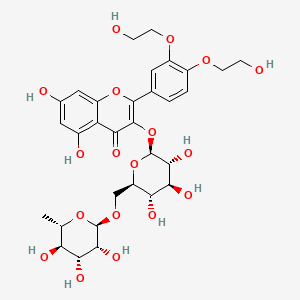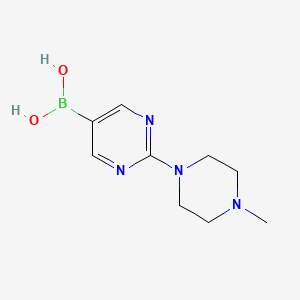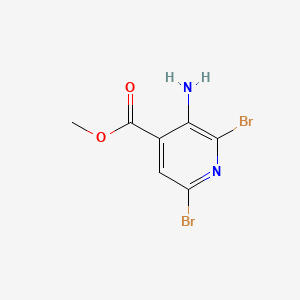
N-Nitrosodipropylamine-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodipropylamine-d14: is a deuterium-labeled derivative of N-Nitrosodipropylamine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . The deuterium labeling makes it particularly useful in various analytical and research applications, especially in the study of pharmacokinetics and metabolic profiling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodipropylamine-d14 typically involves the nitrosation of dipropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction proceeds as follows:
- The mixture is acidified with hydrochloric acid .
- The reaction mixture is stirred at a low temperature to facilitate the nitrosation process.
- The product, this compound, is then extracted and purified using standard techniques such as distillation or chromatography .
Dipropylamine-d14: is dissolved in an aqueous solution.
Sodium nitrite: is added to the solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of dipropylamine-d14 and nitrosating agents.
Automated reaction systems: to control temperature, pH, and reaction time.
Large-scale purification: methods like continuous distillation and high-performance liquid chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-Nitrosodipropylamine-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products:
Oxidation products: Nitroso derivatives.
Reduction products: Amines.
Substitution products: Various substituted nitrosamines.
Aplicaciones Científicas De Investigación
N-Nitrosodipropylamine-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in tracing metabolic pathways and identifying metabolites.
Environmental Studies: Used as a tracer to study the fate and transport of nitrosamines in the environment.
Toxicology: Helps in understanding the toxicological effects of nitrosamines and their metabolites.
Mecanismo De Acción
The mechanism of action of N-Nitrosodipropylamine-d14 involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions .
Comparación Con Compuestos Similares
- N-Nitrosodipropylamine
- N-Nitrosodiisopropylamine
- N-Nitrosoethylisopropylamine
Comparison: N-Nitrosodipropylamine-d14 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Compared to its non-deuterated counterparts, it offers better insights into metabolic processes and environmental fate due to its distinguishable isotopic signature .
Propiedades
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDHTUAUWZPQ-ZLKPZJALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-96-3 |
Source


|
| Record name | 93951-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is N-Nitrosodipropylamine-d14 used in this research?
A1: this compound serves as an internal standard in the isotope dilution gas chromatography-mass spectrometry (GC-MS) method for quantifying N-nitrosamines (NAs) in soy sauce []. This means it is added to the soy sauce samples at a known concentration before analysis.
Q2: What are the benefits of using an internal standard like this compound?
A2: Using an internal standard like this compound offers several advantages []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













